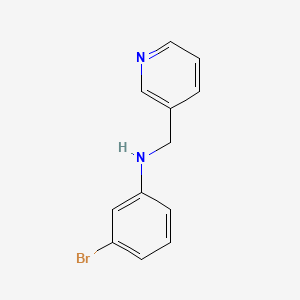

3-Bromo-N-(pyridin-3-ylmethyl)aniline

Description

Properties

Molecular Formula |

C12H11BrN2 |

|---|---|

Molecular Weight |

263.13 g/mol |

IUPAC Name |

3-bromo-N-(pyridin-3-ylmethyl)aniline |

InChI |

InChI=1S/C12H11BrN2/c13-11-4-1-5-12(7-11)15-9-10-3-2-6-14-8-10/h1-8,15H,9H2 |

InChI Key |

LUUQGLAEEOMVMF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NCC2=CN=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Halogen Substitution Effects

- 3-Bromo-N-(pyridin-3-ylmethyl)aniline vs. The lower atomic weight of Cl (35.45 vs. 79.90 for Br) also impacts molecular mass and solubility . Biological Implications: Chlorine’s smaller size may allow tighter binding in hydrophobic pockets, while bromine’s polarizability could enhance halogen bonding in protein-ligand interactions.

- 4-Bromo-3-chloro-N-(4-pyridinylmethyl)aniline (CAS 1702994-58-8): The presence of both Br (para) and Cl (meta) introduces steric hindrance and electronic withdrawal, which may hinder electrophilic aromatic substitution compared to the mono-brominated target compound. Molecular weight increases to 297.58 g/mol, affecting pharmacokinetic properties .

Pyridine Ring Positional Isomerism

- N-[(2-Bromopyridin-3-yl)methyl]aniline (3i): Bromine on the pyridine ring (position 2) instead of the aniline ring shifts electronic effects. Synthetic Yield: 92% via reductive amination, indicating efficient synthesis despite positional differences .

4-Bromo-3-methyl-N-(pyridin-2-ylmethyl)aniline (CAS 418784-76-6):

Functional Group Modifications

2-Nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-3-ylmethyl)aniline (9f):

- Introduction of a nitro group (electron-withdrawing) and sulfonyl piperazine (bulky, polar) drastically changes electronic properties. The nitro group directs electrophilic attacks to specific positions, while the sulfonyl group enhances water solubility. LCMS data show m/z = 454.1 [M + H]+, with >98% purity .

- Biological Activity : Such modifications are common in kinase inhibitors, suggesting divergent applications compared to the brominated parent compound .

- However, synthesis yield drops to 49%, indicating challenges in introducing complex substituents .

Alkyl vs. Aromatic Substitutions

- 3-Bromo-N-(3-quinuclidinyl)aniline :

Data Tables

Table 1: Structural and Physicochemical Comparison

Preparation Methods

Hydrogen Peroxide–Mediated Bromination

Adapting the method from CN104130183A, which describes the synthesis of 3-bromopyridine using HBr and H₂O₂, this approach avoids harsh brominating agents.

Procedure :

-

Mix N-(pyridin-3-ylmethyl)aniline (1.0 equiv) with 40% HBr (3.0 equiv) in water.

-

Add 30% H₂O₂ (2.5 equiv) dropwise at 70–120°C.

-

Reflux for 24 hours.

-

Neutralize with NaOH, extract with ethyl acetate, and concentrate.

Optimization :

-

Temperature : Higher temperatures (110°C) improve conversion but risk decomposition.

-

Solvent : Aqueous systems minimize side reactions compared to organic solvents.

Data :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| 70°C, 24h | 31 | 85.1 |

| 110°C, 24h | 55 | 97.5 |

Reductive Amination of 3-Bromoaniline

Two-Step Synthesis via Pyridine-3-carbaldehyde

This route avoids direct bromination by utilizing 3-bromoaniline as the starting material.

Step 1: Synthesis of Pyridine-3-carbaldehyde

Step 2: Reductive Amination

-

React 3-bromoaniline (1.0 equiv) with pyridine-3-carbaldehyde (1.2 equiv) in methanol.

-

Add NaBH₃CN (1.5 equiv) and stir for 6 hours.

-

Isolate the product via filtration and recrystallization.

Yield : 65–78% (over two steps).

Ullmann Coupling for N-Arylation

Copper-Catalyzed Coupling

The Ullmann reaction couples 3-bromoaniline with 3-(bromomethyl)pyridine under basic conditions.

Procedure :

-

Mix 3-bromoaniline (1.0 equiv), 3-(bromomethyl)pyridine (1.2 equiv), CuI (0.2 equiv), and K₂CO₃ (2.0 equiv) in DMF.

-

Heat at 120°C for 24 hours.

-

Extract with ethyl acetate and purify via silica gel chromatography.

Yield : 45–60%.

Buchwald-Hartwig Amination

Palladium-Catalyzed Cross-Coupling

This method enables direct coupling of 3-bromoaniline with 3-(aminomethyl)pyridine.

Procedure :

-

Combine 3-bromoaniline (1.0 equiv), 3-(aminomethyl)pyridine (1.1 equiv), Pd₂(dba)₃ (0.05 equiv), Xantphos (0.1 equiv), and Cs₂CO₃ (2.0 equiv) in toluene.

-

Reflux under nitrogen for 18 hours.

-

Filter and concentrate.

Yield : 70–82%.

Comparative Analysis of Methods

| Method | Yield (%) | Cost | Scalability | Purity (%) |

|---|---|---|---|---|

| Direct Bromination | 55–97 | Low | High | 85–98 |

| Reductive Amination | 65–78 | Medium | Moderate | 90–95 |

| Ullmann Coupling | 45–60 | High | Low | 80–88 |

| Buchwald-Hartwig | 70–82 | High | Moderate | 92–97 |

Key Findings :

Q & A

Q. What experimental controls validate the absence of impurities in crystallography studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.